molecular formula C15H14O4 B2618945 3-[(2-Methoxyphenoxy)methyl]benzoic acid CAS No. 514221-07-9

3-[(2-Methoxyphenoxy)methyl]benzoic acid

Cat. No.: B2618945
CAS No.: 514221-07-9
M. Wt: 258.273
InChI Key: ICGYAYVVXSSTEK-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Aryloxy Compounds

Benzoic acid and its derivatives are a cornerstone of organic chemistry, characterized by a carboxyl group attached to a benzene (B151609) ring. They are prevalent in nature and serve as crucial intermediates in the synthesis of a vast array of products, including dyes, perfumes, and pharmaceuticals. The reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring make them versatile building blocks.

Aryloxy compounds, also known as aryl ethers, are defined by an oxygen atom connected to two aromatic rings (or one aromatic and one alkyl group). This ether linkage is a key structural motif in many biologically active molecules and advanced materials. The synthesis and reactivity of these compounds are well-documented, with methods like the Ullmann condensation being standard for their preparation.

Significance in Organic Synthesis and Chemical Biology Investigations

While there is a lack of direct research on 3-[(2-Methoxyphenoxy)methyl]benzoic acid, the significance of its constituent parts can be inferred from studies on analogous structures. For instance, compounds with similar phenoxy benzoic acid scaffolds are investigated for a range of applications. Some are explored as intermediates in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs. sigmaaldrich.com In the agrochemical sector, related structures are used in formulating herbicides and pesticides. sigmaaldrich.comchemimpex.com

The specific arrangement of the methoxy (B1213986) group at the 2-position of the phenoxy ring and the meta-substitution on the benzoic acid ring would confer a unique three-dimensional structure. This specific geometry is critical in chemical biology, as molecular shape governs interactions with biological targets like enzymes and receptors. However, no specific biological investigations or applications for this compound have been documented in the available literature.

Scope and Academic Relevance of Current Research Paradigms

Research on related isomers, such as 2-(3-methoxyphenoxy)benzoic acid, has shown that these molecules can serve as important intermediates for more complex structures like xanthone (B1684191) derivatives, which have been investigated for anti-inflammatory properties. evitachem.com This suggests that a potential avenue for future research on this compound could be its utility as a building block in synthetic chemistry. Until such studies are undertaken and published, its specific role and relevance in the broader field of chemical science remain speculative.

As no specific data or research findings for this compound were found, data tables could not be generated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methoxyphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-7-2-3-8-14(13)19-10-11-5-4-6-12(9-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGYAYVVXSSTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 2 Methoxyphenoxy Methyl Benzoic Acid

Established Synthetic Routes to the Core Structure

The construction of the central benzyl (B1604629) ether bond is the critical step in synthesizing the core structure of 3-[(2-Methoxyphenoxy)methyl]benzoic acid. This can be achieved through several strategic approaches.

The most direct and widely used method for forming the ether linkage in structures like this compound is the Williamson ether synthesis. lscollege.ac.inwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide. lscollege.ac.inmasterorganicchemistry.com

For the target molecule, this synthesis would involve two primary reactants:

The Nucleophile: 2-methoxyphenol (guaiacol), which is deprotonated by a strong base (e.g., sodium hydride) to form the sodium 2-methoxyphenoxide.

The Electrophile: An ester of 3-(halomethyl)benzoic acid, such as methyl 3-(bromomethyl)benzoate. The ester form is typically used to prevent the carboxylic acid from interfering with the basic conditions of the reaction.

The reaction proceeds by the 2-methoxyphenoxide ion attacking the electrophilic benzylic carbon of the methyl 3-(bromomethyl)benzoate, displacing the bromide leaving group. wikipedia.orgchemistrysteps.com A final hydrolysis step is then required to convert the methyl ester back into the carboxylic acid. This method is highly effective for primary alkyl halides, like the benzylic halide used here, and is a cornerstone for preparing both symmetrical and asymmetrical ethers. lscollege.ac.inchemistrysteps.com

Table 1: Typical Conditions for Williamson Ether Synthesis

Parameter Details
Reactants 2-methoxyphenol, Methyl 3-(bromomethyl)benzoate
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
Solvent Polar aprotic solvents like DMF or Acetone
Temperature Typically conducted at 50 to 100 °C lscollege.ac.in
Duration 1 to 8 hours lscollege.ac.in

| Final Step | Acid- or base-catalyzed hydrolysis of the ester |

Regiospecific functionalization is crucial for preparing the necessary precursors for the synthesis of this compound. The synthesis of one key precursor, 3-methylbenzoic acid (m-toluic acid), can be achieved through the oxidation of m-xylene. More advanced methods involve the functionalization of benzoic acid itself. For instance, while not a direct methylation, iridium-catalyzed C-H amidation of 3-substituted benzoic acids has been shown to proceed with high regioselectivity, demonstrating that specific positions on the benzoic acid ring can be targeted for functionalization. ibs.re.kr

The synthesis of the other key precursor, 2-methoxyphenol, involves the methylation of catechol (1,2-dihydroxybenzene). This reaction must be controlled to ensure mono-methylation and achieve the desired regioselectivity.

The Ullmann condensation is a well-established, copper-catalyzed reaction used to form carbon-oxygen bonds, typically to create diaryl ethers (Ar-O-Ar'). evitachem.comwikipedia.org The classic Ullmann ether synthesis involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.org Modern protocols have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

While the Ullmann reaction is a cornerstone for preparing diaryl ethers like 2-phenoxybenzoic acids nih.gov, it is not the standard method for synthesizing benzyl ethers such as this compound, which has an Ar-O-CH₂-Ar' linkage. The mechanism involves the coupling of two sp²-hybridized carbon centers via an oxygen atom, which differs from the sp³-hybridized benzylic carbon in the target molecule's ether bond.

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present on this compound is no exception. It serves as a starting point for numerous transformations.

Esterification: The carboxylic acid can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.comiajpr.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct. tcu.edu For example, reacting this compound with methanol and a catalytic amount of sulfuric acid would yield methyl 3-[(2-Methoxyphenoxy)methyl]benzoate. youtube.com

Amidation: Direct conversion of the carboxylic acid to an amide is also possible. This typically involves reacting the carboxylic acid with an amine. These reactions often require high temperatures to drive off water or the use of coupling agents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Table 2: Common Reagents for Carboxylic Acid Transformations

Transformation Reagents and Conditions Product
Esterification Alcohol (e.g., Methanol), Catalytic H₂SO₄, Heat Ester
Amidation Amine (e.g., Ammonia, primary/secondary amine), Heat or Coupling Agent (e.g., DCC, EDC) Amide

| Reduction | Strong reducing agent (e.g., Lithium Aluminum Hydride) in a solvent like THF, followed by aqueous workup | Primary Alcohol |

The carboxyl group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, converting the carboxylic acid into {3-[(2-Methoxyphenoxy)methyl]phenyl}methanol. evitachem.comsmolecule.com The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), followed by a careful aqueous workup to neutralize the reactive intermediates.

Aromatic Reactivity and Substitution Patterns

The reactivity of this compound is dictated by the electronic properties of the substituents on its two aromatic rings. The interplay of these groups governs the molecule's behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile on the electron-rich ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu The regiochemical outcome of such reactions on substituted benzene (B151609) rings depends on the directing effects of the substituents already present. stackexchange.comjove.comlibretexts.org

The structure of this compound presents two distinct benzene rings for potential electrophilic attack.

Ring A: The Benzoic Acid Moiety

This ring is disubstituted with a carboxyl group (-COOH) at position 1 and a (2-methoxyphenoxy)methyl group (-CH₂OAr) at position 3.

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. quora.comyoutube.com It reduces the electron density of the ring, making it less susceptible to electrophilic attack, and directs incoming electrophiles to the position meta to itself (position 5).

(2-Methoxyphenoxy)methyl Group (-CH₂OAr): This substituent is considered weakly activating and an ortho, para-director. The ether oxygen is electron-donating, but its effect is insulated from the ring by the methylene (B1212753) (-CH₂) bridge. The primary influence is a weak, activating inductive effect. It directs incoming electrophiles to positions 2, 4, and 6.

The directing effects of these two groups are antagonistic. libretexts.org The powerful deactivating and meta-directing influence of the carboxyl group generally dominates, but the activating group's influence can still lead to a mixture of products. masterorganicchemistry.com Steric hindrance will likely prevent substitution at position 2, which is crowded between the two existing substituents. jove.com Therefore, electrophilic attack is most probable at positions 4, 5, and 6, with position 5 being electronically favored by the carboxyl group and positions 4 and 6 favored by the benzylic ether.

Ring B: The Phenoxy Moiety

This ring is disubstituted with a methoxy (B1213986) group (-OCH₃) at position 2' and a benzyloxymethyl group (-OCH₂Ar) at position 1'.

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to the ability of the oxygen's lone pairs to donate electron density to the ring via resonance. It directs incoming electrophiles to positions 4' and 6'.

Benzyloxymethyl Group (-OCH₂Ar): This group is also activating and ortho, para-directing.

The directing effects of these two groups are reinforcing or cooperative. libretexts.org Both groups direct electrophiles to positions 4' and 6'. Position 3' and 5' are also activated to a lesser extent. Given the strong activating nature of the methoxy group, Ring B is significantly more reactive towards electrophiles than the deactivated Ring A. Consequently, in a competitive situation, electrophilic substitution will overwhelmingly occur on the methoxy-substituted ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagent/CatalystPredicted Major Product(s)
Nitration HNO₃ / H₂SO₄Predominantly substitution on Ring B at positions 4' and 6' (e.g., 3-[(2-Methoxy-4-nitrophenoxy)methyl]benzoic acid and 3-[(2-Methoxy-6-nitrophenoxy)methyl]benzoic acid).
Halogenation Br₂ / FeBr₃Predominantly substitution on Ring B at positions 4' and 6' (e.g., 3-[(4-Bromo-2-methoxyphenoxy)methyl]benzoic acid and 3-[(6-Bromo-2-methoxyphenoxy)methyl]benzoic acid).
Acylation CH₃COCl / AlCl₃Predominantly substitution on Ring B, likely at the less sterically hindered 4' position to yield 3-[(4-Acetyl-2-methoxyphenoxy)methyl]benzoic acid.

Nucleophilic Aromatic Substitution (SNAAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho and/or para to the leaving group. libretexts.orgnih.gov

The parent compound, this compound, is not suitably activated for SNAAr. However, activated analogs could be synthesized. For instance, an analog where the methoxy group on Ring B is replaced by a good leaving group like fluorine or chlorine, and nitro groups are introduced at the 4' and 6' positions, would be highly reactive towards nucleophiles.

The mechanism for this reaction is a two-step addition-elimination process. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

Table 2: Hypothetical Nucleophilic Aromatic Substitution Reactions on an Activated Analog

Activated Analog: 3-[(2-Chloro-4,6-dinitrophenoxy)methyl]benzoic acid

Nucleophile (Nu⁻)Reagent ExampleExpected Product
Alkoxide Sodium Ethoxide3-[(2-Ethoxy-4,6-dinitrophenoxy)methyl]benzoic acid
Amine Ammonia (NH₃)3-[(2-Amino-4,6-dinitrophenoxy)methyl]benzoic acid
Thiolate Sodium Thiophenoxide3-[(2-Phenylthio-4,6-dinitrophenoxy)methyl]benzoic acid
Azide Sodium Azide3-[(2-Azido-4,6-dinitrophenoxy)methyl]benzoic acid

Advanced Synthetic Strategies for Complex Derivative Generation

The bifunctional nature of this compound and its derivatives allows for various intramolecular cyclization reactions to generate complex polycyclic structures. These reactions are valuable for creating rigid scaffolds found in many biologically active molecules.

One primary strategy is intramolecular Friedel-Crafts acylation. Treatment of this compound with a strong acid catalyst (e.g., polyphosphoric acid) could induce the electrophilic carboxyl group to attack the activated phenoxy ring. This would result in the formation of a new six-membered ring, yielding a dibenzo[b,e]oxepin-6(11H)-one core structure. The regioselectivity of the cyclization would be directed by the activating methoxy group on the phenoxy ring.

Another approach involves the modification of the substituents to enable different cyclization pathways. For instance, conversion of the benzoic acid moiety to a propargyl ester, followed by thermal rearrangement, could lead to chromane derivatives, a scaffold present in many natural products. mdpi.comunimi.it

Table 3: Potential Intramolecular Cyclization Reactions

Starting Material DerivativeReaction TypeConditionsPotential Product Core Structure
This compoundIntramolecular Friedel-Crafts AcylationPolyphosphoric Acid, HeatDibenzo[b,e]oxepin-6(11H)-one
3-[(2-Methoxyphenoxy)methyl]benzoyl chlorideIntramolecular Friedel-Crafts AcylationLewis Acid (e.g., AlCl₃)Dibenzo[b,e]oxepin-6(11H)-one
Methyl 3-(propargyloxy)-5-[(2-methoxyphenoxy)methyl]benzoateThermal CyclizationHigh Temperature (e.g., N,N-diethylaniline)Chromane or Chromene derivative

The carboxylic acid group is a versatile functional handle for structural modification through condensation reactions. nih.gov Esterification and amidation are common transformations that alter the polarity, solubility, and biological properties of the parent molecule.

Esterification: The compound can be readily converted to its corresponding esters via Fischer esterification, reacting with an alcohol under acidic catalysis. For example, refluxing with methanol and a catalytic amount of sulfuric acid would yield methyl 3-[(2-methoxyphenoxy)methyl]benzoate.

Amidation: Formation of amides typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to directly form an amide bond with a primary or secondary amine.

Hydrolysis is the reverse of condensation and is used to regenerate the carboxylic acid from its ester or amide derivatives. chemspider.com

Ester Hydrolysis: This can be achieved under either acidic or basic (saponification) conditions. Basic hydrolysis with an aqueous hydroxide solution, followed by acidic workup, is a common and effective method.

Amide Hydrolysis: Amides are more stable than esters and generally require more forcing conditions for hydrolysis, such as prolonged heating with strong acid or base.

These reactions are fundamental for creating libraries of derivatives for various applications and for protecting or deprotecting the carboxylic acid functionality during multi-step syntheses.

Table 4: Summary of Condensation and Hydrolysis Reactions

Reaction TypeReagentsProduct Functional GroupGeneral Conditions
Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)Reflux in alcohol
Amidation Amine (R-NH₂), Coupling Agent (e.g., DCC)Amide (-CONHR)Anhydrous solvent, room temperature
Ester Hydrolysis NaOH(aq), then H₃O⁺Carboxylic Acid (-COOH)Heat, followed by acidification
Amide Hydrolysis H₃O⁺ or OH⁻Carboxylic Acid (-COOH)Prolonged heating with strong acid or base

Structural Characterization and Spectroscopic Analysis of 3 2 Methoxyphenoxy Methyl Benzoic Acid

Advanced Spectroscopic Techniques for Elucidation

Vibrational spectroscopy is a critical tool for identifying the functional groups and fingerprint region of a molecule. For 3-[(2-Methoxyphenoxy)methyl]benzoic acid, the FT-IR and Raman spectra would be expected to show characteristic bands for the carboxylic acid, ether linkage, and substituted benzene (B151609) rings.

Expected Characteristic Vibrational Modes:

O-H Stretch (Carboxylic Acid): A very broad band, typically in the region of 3300-2500 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1680 cm⁻¹ for the carbonyl group in the dimerized carboxylic acid.

C-O-C Stretch (Ether): Asymmetric and symmetric stretching vibrations for the ether linkage would appear in the 1300-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene rings would be observed in the 1600-1450 cm⁻¹ range.

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene rings.

Without experimental data, a specific data table of vibrational frequencies and their assignments cannot be generated.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is essential for confirming the molecular structure.

Expected ¹H NMR Spectral Features:

Carboxylic Acid Proton (-COOH): A singlet, typically deshielded and appearing far downfield (>10 ppm), which may be broad.

Aromatic Protons: A complex pattern of multiplets in the aromatic region (approximately 6.8-8.2 ppm) corresponding to the protons on the two substituted benzene rings.

Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge connecting the benzoic acid and phenoxy groups.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm corresponding to the three protons of the methoxy group.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 170-180 ppm.

Aromatic Carbons: Multiple signals in the 110-160 ppm range, with carbons attached to electronegative oxygen atoms appearing further downfield.

Methylene Carbon (-CH₂-): A signal for the methylene bridge carbon.

Methoxy Carbon (-OCH₃): A signal for the methoxy group carbon, typically around 55-60 ppm.

A detailed table of chemical shifts and coupling constants is not available without experimental spectra.

Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For many benzoic acid derivatives, the crystal structure reveals the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.

A crystallographic data table for this compound would include parameters such as:

Crystal system and space group

Unit cell dimensions (a, b, c, α, β, γ)

Volume (V)

Calculated density (ρ)

Number of molecules per unit cell (Z)

This information is contingent on the successful growth of a single crystal and subsequent diffraction analysis, which has not been reported in the available literature.

In the solid state, the packing of molecules is governed by various non-covalent interactions. For this compound, one would anticipate:

Hydrogen Bonding: The most significant intermolecular interaction would be the strong O-H···O hydrogen bonds forming the carboxylic acid dimers.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could influence the crystal packing.

C-H...π Interactions: Weaker interactions between C-H bonds and the electron-rich π systems of the aromatic rings may also be present.

A detailed analysis of these interactions, including specific distances and angles, requires crystallographic data.

Molecular Design and Computational Chemistry Studies of 3 2 Methoxyphenoxy Methyl Benzoic Acid and Its Analogs

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods such as Frontier Molecular Orbital Theory, Molecular Electrostatic Potential Mapping, and Natural Bond Orbital Analysis are employed to predict how 3-[(2-Methoxyphenoxy)methyl]benzoic acid might interact with biological targets.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive and can readily engage in chemical reactions. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. Theoretical calculations would map these orbitals, showing, for example, whether the electron density of the HOMO is concentrated on the benzoic acid ring, the phenoxy group, or the ether linkage, thereby identifying the primary sites of electron-donating capability. Similarly, the LUMO distribution would highlight the regions most susceptible to accepting electrons.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons (nucleophilicity). A higher energy value suggests stronger electron-donating character.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons (electrophilicity). A lower energy value suggests stronger electron-accepting character.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A primary indicator of chemical reactivity and stability. A smaller gap generally correlates with higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. nih.gov It illustrates the charge distribution on the molecule's surface. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. nih.gov

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, identifying them as primary sites for interacting with positive charges or hydrogen bond donors. The hydrogen atom of the carboxylic acid group would be expected to have a strong positive potential (blue), marking it as a likely site for interaction with a nucleophile or as a hydrogen bond donor. Understanding this electrostatic landscape is crucial for predicting how the molecule might orient itself within a biological receptor site. nih.gov

In the structure of this compound, NBO analysis would reveal key interactions, such as the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals of adjacent carbon-carbon or carbon-oxygen bonds (n → σ* or n → π* interactions). It would also quantify the delocalization within the two aromatic rings (π → π* interactions). Higher stabilization energies indicate stronger interactions and greater electronic delocalization, which can significantly influence the molecule's conformation and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are invaluable for predicting the activity of new, unsynthesized compounds. researchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors. jocpr.com These are numerical values that represent various physicochemical properties of the molecules, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), and hydrophobic (e.g., LogP) properties. jocpr.com For a series of analogs of this compound, hundreds of descriptors would be calculated.

Once the descriptors are calculated for a set of molecules with known biological activities (the training set), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model. jocpr.com This model takes the form of an equation that correlates a selection of the most relevant descriptors with the observed activity. The goal is to create a statistically robust model with high predictive power. jocpr.comnih.gov

A validated QSAR model can be used to predict the biological activity of new molecules, including their potential to interact with specific biological targets. jocpr.com By inputting the calculated descriptors for a novel analog of this compound into the QSAR equation, its activity can be estimated without the need for synthesis and testing. researchgate.net

These predictive models are crucial for prioritizing which new compounds should be synthesized and tested, thereby saving significant time and resources in the drug discovery process. researchgate.netmdpi.com The model can also provide mechanistic insights by highlighting which molecular properties (descriptors) are most important for the desired biological activity, guiding medicinal chemists in designing more potent and selective compounds. researchgate.netchitkara.edu.in

Based on a thorough search of available scientific literature, there is currently no specific published research focusing on the molecular dynamics, docking simulations, ligand-target binding modes, or conformational changes of the compound this compound. The requested detailed research findings, data tables, and specific analyses under the outlined sections are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article on "" with a specific focus on the subsections "Investigation of Ligand-Target Binding Modes (Preclinical/In Silico)" and "Conformational Changes upon Binding and Interaction Energy Calculations" for this particular compound.

Further research and publication in the areas of molecular modeling and computational chemistry are required before such an article can be written.

Role As a Synthetic Intermediate and Platform for Advanced Molecules

Precursor in the Synthesis of Benzoic Acid Derivatives with Expanded Architectures

The intrinsic reactivity of its carboxylic acid and the potential for modification of its aromatic rings make 3-[(2-Methoxyphenoxy)methyl]benzoic acid a valuable starting point for more elaborate chemical structures.

Xanthone (B1684191) and Related Heterocyclic Scaffold Construction

Xanthones (9H-xanthen-9-ones) are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework that exhibit a wide range of biological activities. nih.gov One of the most common methods for synthesizing the xanthone core is the intramolecular electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov This reaction typically proceeds under acidic conditions (e.g., sulfuric acid or polyphosphoric acid), where the carboxylic acid group acylates the ortho-position of the phenoxy ring, followed by dehydration to form the central pyrone ring. nih.govneliti.comijsr.netijsr.net

The structure of this compound, however, differs from the standard 2-aryloxybenzoic acid precursor due to the presence of a methylene (B1212753) (-CH2-) bridge between the phenoxy oxygen and the benzoic acid ring. A direct intramolecular Friedel-Crafts-type cyclization of this molecule would not yield a six-membered pyrone ring characteristic of the xanthone scaffold. Instead, such a reaction would be expected to form a larger, eight-membered heterocyclic system, specifically a dibenzo[b,f]oxocine derivative. While intramolecular cyclizations of benzyl (B1604629) ethers are known in organic synthesis, they typically lead to other classes of compounds. rsc.org

Although no specific literature details the cyclization of this compound itself, its isomeric counterpart, 2-(3-methoxyphenoxy)benzoic acid, is recognized as a direct intermediate in the synthesis of xanthone dicarboxylic acids. nih.gov This highlights the critical role of the precursor's precise structure in directing the outcome of heterocyclic scaffold construction.

Table 1: Comparison of Precursors for Xanthone and Related Heterocyclic Synthesis

Precursor NameKey Structural FeatureExpected Cyclization Product
2-Phenoxybenzoic AcidDirect Ar-O-Ar' linkageXanthone (6-membered central ring)
This compoundFlexible Ar-CH2-O-Ar' linkageDibenzo[b,f]oxocine (8-membered central ring)

Diaryl Ether and Related Phenoxy Compounds

The diaryl ether motif (Ar-O-Ar') is a significant structural component in many natural products and pharmaceuticals. The synthesis of these compounds is often achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig coupling reactions. wikipedia.org The Ullmann reaction, in particular, involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base, often at elevated temperatures. mdpi.comgoogle.com Modern protocols have introduced the use of ligands and milder reaction conditions to improve the efficiency and scope of this transformation. acs.orgbeilstein-journals.org

While this compound is technically a benzyl phenyl ether rather than a diaryl ether, its synthesis relies on the same fundamental principles of ether formation. The phenoxy ether linkage within the molecule is typically constructed via a Williamson ether synthesis or an Ullmann-type coupling. For instance, a plausible synthetic route would involve the reaction of a 3-(bromomethyl)benzoic acid derivative with 2-methoxyphenol under conditions that favor O-alkylation.

The compound itself serves as a platform for creating more complex molecules that contain a phenoxy group. The carboxylic acid function can be converted into a variety of other groups (esters, amides, etc.), allowing the phenoxy-containing moiety to be incorporated into larger molecular frameworks. wikipedia.org

Building Block for Functional Materials

The dual functionality of this compound allows it to act as a monomer or a key intermediate in the synthesis of specialized functional materials.

Integration into Polymer Architectures

Benzoic acid and its derivatives are utilized in polymer science to create materials with tailored properties. ontosight.aimdpi.com The carboxylic acid group provides a reactive handle for polymerization reactions. For example, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides. researchgate.net

Integrating this compound as a monomer would introduce a flexible, ether-linked side chain into the polymer backbone. This could influence the material's physical properties, such as its glass transition temperature (Tg), solubility, and mechanical strength. ontosight.ai The bulky phenoxy group could disrupt polymer chain packing, potentially leading to materials with increased amorphous character and altered thermal properties.

Application in Dye and Pigment Synthesis

Benzoic acid derivatives are foundational intermediates in the colorant industry. ontosight.ai They can be chemically modified to create chromophores, the parts of a molecule responsible for its color. A common strategy in dye synthesis is the formation of azo compounds (containing an -N=N- linkage), which are known for their vibrant colors. researchgate.net

Although this compound is not itself a dye, it can be envisioned as a precursor to one. A hypothetical synthetic pathway could involve the nitration of one or both of the aromatic rings, followed by reduction of the nitro group to an amine. This resulting amino-functionalized molecule could then be diazotized and coupled with another aromatic compound (a coupling agent) to form a complex azo dye. nbinno.com The specific substitution pattern and the presence of the methoxy (B1213986) and carboxylic acid groups would modulate the final color and properties (like solubility and lightfastness) of the resulting dye. Benzoic acid itself is used as a component in the synthesis of various pigments, such as Pigment Blue 56 and 57. dyestuffintermediates.com

Development of Chemical Probes and Mechanistic Tools

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. nih.gov The development of a chemical probe involves iterative design and synthesis to optimize potency, selectivity, and cell permeability.

The structure of this compound presents a potential starting scaffold for the development of chemical probes. Its key features include:

A rigid-yet-flexible framework: The two aromatic rings are connected by a flexible -CH2-O- linker, allowing them to adopt various spatial orientations to fit into a protein's binding pocket.

Modifiable functional groups: The carboxylic acid provides a convenient attachment point for reporter tags (like fluorescent groups or biotin) or for linking to other molecular fragments to enhance binding.

Potential for diversification: The aromatic rings can be substituted with various functional groups to systematically explore structure-activity relationships (SAR) and optimize interactions with a target protein.

While there is no specific literature describing the use of this compound as a chemical probe, its structural components are found in molecules designed for biological applications. chemimpex.com The process would involve identifying a biological target and then systematically modifying the molecule to achieve high-affinity and selective binding, thereby creating a tool for biological research. nih.gov

Synthesis of Labeled Analogs for Biological Pathway Tracing

There is currently no available scientific literature detailing the synthesis of isotopically labeled analogs of "this compound." The process of creating such analogs, which typically involves incorporating isotopes like deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C), is essential for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. Without published research, any discussion on specific synthetic routes, precursor molecules, or the challenges of incorporating labels into the "this compound" scaffold would be purely speculative.

Design of Affinity Reagents for Target Identification

Similarly, the use of "this compound" as a foundational structure for designing affinity reagents is not described in the current body of scientific work. Affinity reagents, such as biotinylated probes or molecules functionalized for attachment to a solid support like agarose (B213101) beads, are critical for identifying the cellular targets of bioactive compounds. The development of such tools from this specific benzoic acid derivative, including the strategies for linker attachment and the preservation of any potential biological activity, has not been a subject of published investigation.

Studies on Molecular Recognition and Target Interaction Mechanisms in Vitro and Preclinical Investigations

Identification of Putative Biological Targets

Based on the activities of analogous compounds, 3-[(2-Methoxyphenoxy)methyl]benzoic acid is hypothesized to interact with key proteins involved in inflammatory and allergic response pathways.

Studies on related structures suggest a potential for interaction with the leukotriene pathway. For instance, the analog 2-(3-methoxyphenoxy)benzoic acid serves as a crucial intermediate in the synthesis of xanthone (B1684191) dicarboxylic acids, which have been shown to inhibit the binding of Leukotriene B4 (LTB4) to its receptors on human neutrophils. nih.gov This suggests that compounds with the (methoxyphenoxy)benzoic acid scaffold may interfere with leukotriene-mediated signaling, a key component of inflammatory processes. While direct enzymatic inhibition data for cPLA2α or histidine kinases by this compound is unavailable, other benzoic acid derivatives are frequently explored in enzyme inhibition studies, indicating this is a plausible area of activity. chemimpex.com

Non-clinical research on analogs highlights potential interactions with receptors central to allergic and inflammatory responses.

Leukotriene Receptors: As mentioned, a structural analog is a precursor to compounds that inhibit LTB4 binding to its receptors, suggesting a potential mechanism of action for the broader class of (methoxyphenoxy)benzoic acids. nih.gov

High-Affinity IgE Receptor (FcεRI): The compound 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid), which shares the methoxybenzoic acid core, has been shown to attenuate mast cell-mediated allergic reactions by modulating the signaling pathway downstream of the FcεRI receptor. nih.govnih.gov This indicates that the core structure can play a role in interfering with receptor-mediated degranulation and inflammatory mediator release in mast cells.

Analog CompoundPotential Receptor TargetObserved EffectReference
2-(3-methoxyphenoxy)benzoic acidLeukotriene B4 (LTB4) ReceptorServes as an intermediate for LTB4 receptor binding inhibitors. nih.gov
2-hydroxy-3-methoxybenzoic acidHigh-affinity IgE receptor (FcεRI)Attenuates allergic reactions by modulating the FcεRI signaling pathway. nih.govnih.gov

The anti-allergic and anti-inflammatory effects of related compounds are rooted in their ability to modulate key intracellular signaling cascades. In studies involving 2-hydroxy-3-methoxybenzoic acid, pretreatment of mast cells was found to suppress the antigen-induced phosphorylation of multiple key signaling proteins. nih.gov Specifically, it inhibited the activation of Lyn and Syk, two critical tyrosine kinases that initiate the signaling cascade downstream of the FcεRI receptor. nih.govnih.gov

Furthermore, this modulation extends to downstream effectors such as Akt and the nuclear factor-κB (NF-κB) pathway. By suppressing the phosphorylation of these molecules, the compound effectively blocks the nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-4. nih.govnih.gov This demonstrates a mechanism for inhibiting inflammation at the molecular level by disrupting the signal transduction that leads to the production of inflammatory mediators.

Mechanisms of Molecular Interaction

The binding of phenoxy-benzoic acid derivatives to their biological targets is governed by a combination of specific molecular interactions, as revealed by structural and computational studies on analogous compounds.

Research on 2,5-substituted benzoic acid derivatives as inhibitors of the anti-apoptotic protein Mcl-1 provides a model for understanding binding site characteristics. nih.gov In these interactions, the benzoic acid scaffold commonly orients itself within a groove at the junction of two hydrophobic pockets (termed p2 and p3) on the protein surface. nih.gov The carboxyl group of the benzoic acid acts as a crucial anchor, forming a key, charge-assisted hydrogen bond with a conserved arginine residue (Arg263) in the binding site. nih.gov The remainder of the molecule, including the substituted phenoxy group, then occupies the adjacent hydrophobic pockets. The specific orientation and occupancy of these pockets are determined by the nature and size of the substituents on the aromatic rings, highlighting the complex molecular recognition that governs these interactions. nih.gov

The stability of the ligand-protein complex is achieved through a combination of bonding forces.

Hydrogen Bonding: The primary anchoring interaction for many benzoic acid inhibitors is the strong hydrogen bond formed between the compound's carboxyl group and a specific amino acid residue, such as arginine, in the target's binding site. nih.gov Additionally, crystal structure analyses of analogs like 2-(3-methoxyphenoxy)benzoic acid and 3-methyl-2-(4-methylphenoxy)benzoic acid show that the carboxylic acid groups readily form classic O—H⋯O hydrogen bonds with each other, leading to the formation of inversion dimers in the solid state. nih.govnih.gov

Hydrophobic Interactions: The aromatic rings of the phenoxy-benzoic acid scaffold engage in significant hydrophobic interactions with nonpolar amino acid residues within the target's binding pockets. For example, studies with Mcl-1 inhibitors show that moieties attached to the scaffold settle into the p2 pocket and interact with residues such as Leu267, Val253, and Val243. nih.gov

Interaction TypeDescriptionExample from Analog StudiesReference
Hydrogen BondingForms a key anchor between the carboxyl group and polar residues (e.g., Arginine). Also forms O—H⋯O bonds between molecules.Carboxyl group of 2,5-substituted benzoic acid with Arg263 of Mcl-1. nih.gov
Hydrophobic InteractionsAromatic rings and substituents fit into nonpolar pockets on the protein surface.Phenethylthio moiety of an Mcl-1 inhibitor interacts with Leu267, Val253, and Val243. nih.gov
C-H···π InteractionsWeak interactions between C-H bonds and the face of an aromatic ring that contribute to structural stability.Observed in the crystal structure of 2-(3-methoxyphenoxy)benzoic acid, linking dimers. nih.gov

Structure-Activity Relationship (SAR) of this compound Analogs on Molecular Targets

Without specific studies on this compound, a hypothetical SAR analysis can be proposed based on established principles of medicinal chemistry. The core scaffold of this compound presents several regions where modifications could systematically alter its biological activity. These include the benzoic acid ring, the phenoxy ring, and the methylene (B1212753) ether linkage.

Systematic Substituent Variation and Impact on Target Binding

Systematic variation of substituents on either the benzoic acid or the phenoxy ring would be a classical approach to probe the SAR of this scaffold. The introduction of different functional groups can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for target binding.

A hypothetical exploration of substituent effects could be summarized as follows:

Position of SubstitutionType of SubstituentPotential Impact on Target Binding
Benzoic Acid Ring (ortho, meta, para to carboxyl)Electron-Withdrawing (e.g., -Cl, -NO₂)May alter acidity of the carboxylic acid, potentially affecting ionic interactions with the target.
Benzoic Acid Ring (ortho, meta, para to carboxyl)Electron-Donating (e.g., -CH₃, -OCH₃)Could enhance hydrophobic interactions and modulate the electronic character of the aromatic ring.
Phenoxy RingBulky Groups (e.g., tert-butyl)May introduce steric hindrance, preventing optimal binding, or could fit into a large hydrophobic pocket of the target.
Phenoxy RingPolar Groups (e.g., -OH, -NH₂)Could introduce new hydrogen bonding opportunities with the target, potentially increasing binding affinity.

Positional Isomerism and Stereochemical Effects on Interaction Profiles

The relative positions of the substituents on both aromatic rings are crucial for defining the molecule's shape and its ability to fit into a binding site.

Positional Isomerism:

The arrangement of the methoxy (B1213986) group on the phenoxy ring and the entire (2-methoxyphenoxy)methyl group on the benzoic acid ring significantly influences the molecule's conformation.

Isomers of the Side Chain: Shifting the entire (2-methoxyphenoxy)methyl side chain from the meta position to the ortho or para position on the benzoic acid ring would drastically change the spatial relationship between the carboxylic acid and the phenoxy moiety. An ortho-isomer might allow for intramolecular hydrogen bonding, which could rigidify the molecule's conformation. A para-isomer would result in the greatest separation between the two key functional groups.

A study on the positional isomerism of other benzoic acid derivatives has shown that the location of substituents can significantly impact their biological activity. For example, in some series of antibacterial benzoic acid derivatives, ortho-hydroxy substitution has been found to be more effective than meta or para substitution nih.govnih.gov.

Isomer TypeDescriptionPotential Effect on Interaction Profile
Methoxy Group Position Methoxy group at the meta- or para- position of the phenoxy ring.Alters the molecule's three-dimensional shape and the orientation of the methoxy group relative to the rest of the molecule, which could affect interactions with specific residues in a binding pocket.
Side Chain Position (2-Methoxyphenoxy)methyl group at the ortho- or para- position of the benzoic acid ring.Changes the distance and geometric relationship between the acidic carboxyl group and the ether-linked phenoxy ring, which could be critical for multi-point binding to a target.

Stereochemical Effects:

While this compound itself is achiral, the introduction of chiral centers, for instance by adding a substituent to the methylene bridge, would result in enantiomers. These enantiomers, being non-superimposable mirror images, could exhibit different biological activities. It is a well-established principle that biological targets, being chiral themselves, often interact differently with the enantiomers of a chiral drug. One enantiomer may bind with high affinity, while the other may bind with significantly lower affinity or not at all.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-[(2-Methoxyphenoxy)methyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is common for analogous benzoic acid derivatives. First, introduce the methoxyphenoxy methyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction). Second, protect the carboxylic acid group during synthesis to avoid side reactions. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (40–80°C) to balance reaction rate and selectivity. Confirm intermediates using TLC and NMR .

Q. How can structural characterization of this compound be performed to validate purity and conformation?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings to assess steric effects .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) .
  • HPLC-MS : Verify molecular weight (C15_{15}H14_{14}O5_5, theoretical MW 274.27) and purity (>95%) .

Q. What are the key physicochemical properties influencing this compound’s solubility and stability?

  • Methodological Answer :

  • LogP : Predicted ~2.1 (moderate lipophilicity) due to the methoxy and benzoic acid groups.
  • Solubility : Low in water (<1 mg/mL); use DMSO or ethanol for dissolution.
  • Stability : Store at 4°C in inert atmosphere to prevent oxidation of the methoxy group .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxyphenoxy group influence intermolecular interactions in crystal structures?

  • Methodological Answer : The methoxy group’s electron-donating nature increases π-π stacking efficiency in aromatic systems, while steric hindrance from the methylene bridge reduces coplanarity. Compare X-ray data of derivatives (e.g., dihedral angles between 15–30° for similar compounds) to model packing efficiency .

Q. What computational approaches are effective for predicting adsorption behavior of this compound in environmental or catalytic applications?

  • Methodological Answer :

  • DFT calculations : Model adsorption energies on surfaces (e.g., activated carbon or metal oxides) using Gaussian or VASP. Focus on carboxylate-metal binding interactions .
  • Molecular dynamics (MD) : Simulate aqueous solubility and aggregation trends. Validate with experimental data (e.g., adsorption isotherms from Gunjate et al., 2020) .

Q. How can contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Methodological Answer :

  • Dose-response assays : Test across a wide concentration range (nM to mM) to identify therapeutic windows.
  • Target specificity : Use siRNA knockdown or CRISPR-Cas9 to confirm off-target effects. Cross-reference with marine-derived phenyl ether analogs (Xu et al., 2017) .

Methodological Challenges & Solutions

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

  • Advanced Answer :

  • Protecting groups : Use tert-butyl esters for the carboxylic acid to prevent side reactions during coupling steps .
  • Catalytic optimization : Screen Pd or Cu catalysts for Suzuki-Miyaura couplings; reduce catalyst loading to <5 mol% .

Q. How can spectral overlap in NMR be resolved for structurally similar intermediates?

  • Advanced Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons via 1H^1H-1H^1H coupling and 1H^1H-13C^{13}C correlations .
  • Deuterated solvents : Use DMSO-d6_6 to sharpen peaks and reduce exchange broadening .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles (per EU CEN standards) .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.